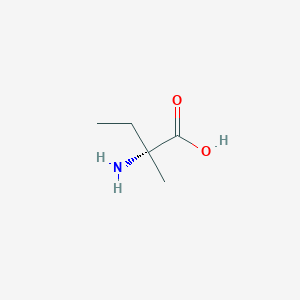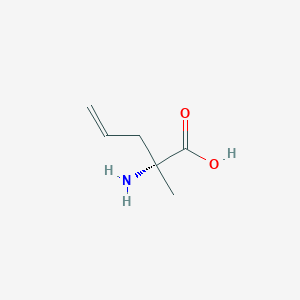
N-ホルミル-L-バリン
概要
説明
N-Formyl-L-valine is a chemical compound with the molecular formula C6H11NO3 It is an acylated amino acid, specifically a derivative of L-valine, where the amino group is formylated
科学的研究の応用
N-Formyl-L-valine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block in the study of protein structure and function.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and antibiotic agents.
作用機序
Target of Action
N-Formyl-L-valine is a formylated peptide that has been shown to interact with formyl peptide receptors (FPRs) on mammalian phagocytes . These receptors are G protein-coupled receptors that play a crucial role in the immune response .
Mode of Action
The interaction of N-Formyl-L-valine with its targets leads to a series of cellular responses. The binding of N-Formyl-L-valine to formyl peptide receptors triggers a signal transduction cascade, leading to various cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species .
Biochemical Pathways
N-Formyl-L-valine is involved in the N-formylation of amines or nitroarenes, a prominent, chemoselective, and efficient reaction for the fabrication of formyl amides . Formamides are valuable intermediates in pharmacological syntheses and important building blocks in synthetic and industrial organic chemistry .
Pharmacokinetics
It is known that the pharmacokinetics of a drug molecule can significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of N-Formyl-L-valine’s action are largely dependent on its interaction with formyl peptide receptors. This interaction can lead to a variety of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species .
Action Environment
The action, efficacy, and stability of N-Formyl-L-valine can be influenced by various environmental factors. For instance, the N-formylation of amines or nitroarenes can be conducted in eco-friendly and green media including water, polyethylene glycol, and ionic liquids, as well as under solvent-free conditions .
生化学分析
Cellular Effects
The effects of N-Formyl-L-valine on cellular processes are not fully understood. L-valine, from which N-Formyl-L-valine is derived, is known to influence cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
L-valine is known to interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Metabolic Pathways
N-Formyl-L-valine is likely involved in metabolic pathways related to L-valine. L-valine is part of the branched-chain amino acids (BCAAs) metabolic pathway
準備方法
Synthetic Routes and Reaction Conditions: N-Formyl-L-valine can be synthesized through the formylation of L-valine. One common method involves the reaction of L-valine with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst to facilitate the formylation process. For example, the use of metal/metal oxide-based catalysts has been reported to be effective in promoting the formylation reaction .
Industrial Production Methods: In industrial settings, the production of N-Formyl-L-valine may involve large-scale formylation processes using eco-friendly media such as water, polyethylene glycol, or ionic liquids. These methods are designed to be efficient and sustainable, minimizing the environmental impact of the production process .
化学反応の分析
Types of Reactions: N-Formyl-L-valine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group under specific conditions.
Reduction: The formyl group can be reduced to a primary amine.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: The major product is N-carboxyl-L-valine.
Reduction: The major product is L-valine.
Substitution: The major products vary depending on the nucleophile used.
類似化合物との比較
N-Formyl-L-leucine: Similar in structure but with a different side chain.
N-Formyl-L-isoleucine: Another acylated amino acid with a different side chain.
N-Formyl-L-alanine: A simpler acylated amino acid with a smaller side chain.
Uniqueness: N-Formyl-L-valine is unique due to its specific side chain, which imparts distinct chemical and physical properties. Its formyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
(2S)-2-formamido-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(2)5(6(9)10)7-3-8/h3-5H,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYYLBWFBPAOKU-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4289-97-8 | |
| Record name | N-Formyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4289-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-formyl-L-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














